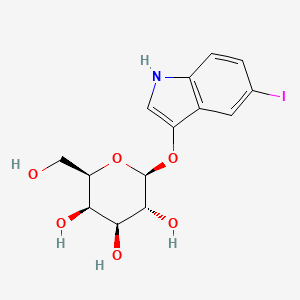

5-Iodo-3-indolyl-beta-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

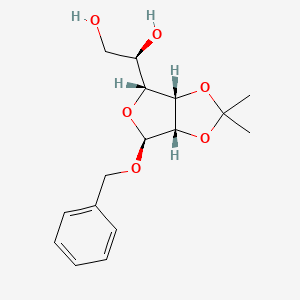

5-Iodo-3-indolyl-beta-D-galactopyranoside: is a chromogenic substrate used primarily for the detection of beta-galactosidase activity. This compound is similar to X-gal but generates a purple-colored precipitate upon enzymatic hydrolysis . It is widely used in molecular biology, particularly in gene expression studies and cloning experiments.

Mécanisme D'action

Target of Action

The primary target of 5-Iodo-3-indolyl-beta-D-galactopyranoside, also known as Purple-β-D-Gal, is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

Purple-β-D-Gal acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond. This interaction leads to the release of a purple-colored precipitate .

Biochemical Pathways

The action of Purple-β-D-Gal primarily affects the metabolic pathway involving the breakdown of β-galactosides. The hydrolysis of this compound by β-galactosidase is a key step in this pathway, leading to the production of monosaccharides and a colored precipitate that can be visually detected .

Result of Action

The hydrolysis of Purple-β-D-Gal by β-galactosidase results in the formation of a purple-colored precipitate . This color change provides a visual indication of the presence and activity of β-galactosidase, making it a valuable tool in various biological and biochemical applications.

Action Environment

The action of Purple-β-D-Gal is influenced by environmental factors such as temperature and light. The compound should be stored at 4°C and protected from light to maintain its stability . The pH of the environment can also affect the enzyme activity and thus the efficacy of Purple-β-D-Gal as a substrate.

Analyse Biochimique

Biochemical Properties

5-Iodo-3-indolyl-beta-D-galactopyranoside interacts with the enzyme β-galactosidase . Upon hydrolysis by β-galactosidase, it generates a purple colored precipitate . This color change allows for the visualization of the enzyme’s activity.

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for β-galactosidase . The enzyme’s activity can be visualized through the color change that occurs upon hydrolysis of the substrate . This can provide insights into cellular processes related to β-galactosidase activity, such as gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with β-galactosidase . The enzyme cleaves the glycosidic bond of the substrate, resulting in a color change . This allows for the visualization of β-galactosidase activity at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation . The substrate is stable and soluble in water and DMSO . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to changes in β-galactosidase activity.

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a substrate for β-galactosidase . The enzyme cleaves the substrate, resulting in a color change that can be used to visualize β-galactosidase activity .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of β-galactosidase, the enzyme with which it interacts

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-indolyl-beta-D-galactopyranoside typically involves the iodination of 3-indolyl-beta-D-galactopyranoside. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, off-white solid that is soluble in water and dimethyl sulfoxide .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Iodo-3-indolyl-beta-D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase. This reaction results in the cleavage of the glycosidic bond, releasing 5-iodo-3-indolyl and beta-D-galactose .

Common Reagents and Conditions:

Enzymatic Hydrolysis: Beta-galactosidase is the primary enzyme used for hydrolysis. The reaction is typically carried out in an aqueous buffer solution at a pH optimal for enzyme activity.

Major Products:

5-Iodo-3-indolyl: This is the primary product formed upon enzymatic hydrolysis.

Beta-D-galactose: Released as a byproduct during the hydrolysis reaction.

Applications De Recherche Scientifique

Chemistry: 5-Iodo-3-indolyl-beta-D-galactopyranoside is used as a chromogenic substrate in various chemical assays to detect beta-galactosidase activity. It is particularly useful in colorimetric assays where the formation of a purple precipitate indicates enzyme activity .

Biology: In molecular biology, this compound is used in gene expression studies to monitor the activity of beta-galactosidase as a reporter enzyme. It is also employed in histochemical staining to visualize beta-galactosidase activity in tissue samples .

Medicine: While not directly used in therapeutic applications, this compound is valuable in medical research for studying gene expression and enzyme activity in various disease models .

Industry: The compound is used in industrial biotechnology for the development of diagnostic assays and biosensors that detect beta-galactosidase activity .

Comparaison Avec Des Composés Similaires

X-gal (5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside): Generates a blue precipitate upon hydrolysis by beta-galactosidase.

Red-beta-D-galactopyranoside (5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside): Produces a red or magenta precipitate.

Rose-beta-D-galactopyranoside (6-Chloro-3-indoxyl-beta-D-galactopyranoside): Results in an intense pink precipitate.

Green-beta-D-galactopyranoside (N-Methylindolyl-beta-D-galactopyranoside): Forms a green precipitate.

Uniqueness: 5-Iodo-3-indolyl-beta-D-galactopyranoside is unique in its ability to generate a purple-colored precipitate, which provides a distinct visual marker compared to other chromogenic substrates. This makes it particularly useful in applications where differentiation between multiple enzyme activities is required .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKCQUZRJVDUFR-MBJXGIAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)

![[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL](/img/structure/B1139985.png)

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)